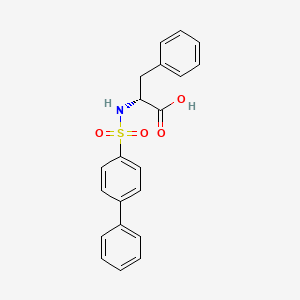
Mmp-2/mmp-9 inhibitor i
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMP-2/MMP-9 Inhibitor I typically involves the following steps:
Formation of the biphenyl sulfonyl chloride: This is achieved by reacting biphenyl with chlorosulfonic acid.
Coupling with an amino acid derivative: The biphenyl sulfonyl chloride is then coupled with an amino acid derivative, such as phenylalanine, under basic conditions to form the sulfonamide linkage.
Final product purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of biphenyl sulfonyl chloride and amino acid derivatives are synthesized.
Automated coupling reactions: Automated reactors are used to couple the intermediates under controlled conditions.
Purification and quality control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions
MMP-2/MMP-9 Inhibitor I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
MMP-2/MMP-9 Inhibitor I has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.
Biology: Helps in understanding the role of MMP-2 and MMP-9 in biological processes such as cell migration, invasion, and tissue remodeling.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new drugs targeting matrix metalloproteinases for various diseases .
Mechanism of Action
MMP-2/MMP-9 Inhibitor I exerts its effects by binding to the active sites of MMP-2 and MMP-9, thereby preventing these enzymes from degrading the extracellular matrix. This inhibition disrupts critical pathways involved in tumor growth, angiogenesis, and metastasis. The compound’s interaction with the zinc ion in the enzyme’s catalytic site is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
MMP-2/MMP-9 Inhibitor II: Another potent inhibitor of MMP-2 and MMP-9 with a different chemical structure.
Batimastat: A broad-spectrum matrix metalloproteinase inhibitor.
Marimastat: Another broad-spectrum inhibitor with similar applications
Uniqueness
MMP-2/MMP-9 Inhibitor I is unique due to its high specificity and potency towards MMP-2 and MMP-9. Unlike broad-spectrum inhibitors, it selectively targets these two enzymes, reducing the risk of off-target effects and toxicity .
Properties
Molecular Formula |
C21H19NO4S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(2R)-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24)/t20-/m1/s1 |
InChI Key |
JBYHBQIDTNHWJF-HXUWFJFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















